molecular formula C11H9Br2NO B1443529 5-Bromo-8-(bromomethyl)-2-methoxyquinoline CAS No. 885687-81-0

5-Bromo-8-(bromomethyl)-2-methoxyquinoline

Cat. No.: B1443529
CAS No.: 885687-81-0
M. Wt: 331 g/mol
InChI Key: OOPHPPJUKMZRRQ-UHFFFAOYSA-N
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Description

5-Bromo-8-(bromomethyl)-2-methoxyquinoline is a useful research compound. Its molecular formula is C11H9Br2NO and its molecular weight is 331 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Improvements

5-Bromo-8-(bromomethyl)-2-methoxyquinoline is used as an intermediate in drug discoveries. An example is its synthesis from 6-bromo-2-fluoro-3-methoxybenzaldehyde, where process chemistry labs improved the original synthetic route, increasing total yield by 18% while maintaining purity (Nishimura & Saitoh, 2016).

Reactivity and Synthesis Applications

The compound's reactivity has been explored for the synthesis of biaryl systems and complex ring-systems. For example, bromoquinolines like 5-bromo-3-methoxyquinoline were subjected to Suzuki-Miyaura cross-coupling conditions, leading to biaryls with significant differences in reactivity based on the quinoline's attachment point (Håheim et al., 2019).

Methodologies in Bromination

The methodologies for the synthesis of polyfunctional brominated methoxyquinolines, including regioselective routes for preparing brominated methoxyquinolines at various positions, highlight the compound's role in functionalizing the quinoline ring (Çakmak & Ökten, 2017).

Inhibitor Research

In steroid 5alpha reductases inhibitor research, derivatives of 6-bromo-2-methoxyquinoline showed inhibitory patterns, with variations depending on heterocycle features and substituent size (Baston, Palusczak, & Hartmann, 2000).

Use in Anti-Cancer Drug Synthesis

The compound is also a key intermediate for synthesizing anti-cancer drugs inhibiting thymidylate synthase, demonstrating its importance in oncology research (Sheng-li, 2004).

Radiopharmaceutical Applications

In the radiopharmaceutical field, bromo precursors like 6-bromomethyl-2-methoxycarbonyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline were used in synthesizing compounds for studying the NMDA receptor channel complex (Ponchant et al., 2000).

Environmental and Food Product Applications

Its derivatives, like 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, have been investigated for selectively responding to metal ions such as Cd^2+, aiding in measuring concentrations in waste effluents and food products (Prodi et al., 2001).

Properties

IUPAC Name

5-bromo-8-(bromomethyl)-2-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2NO/c1-15-10-5-3-8-9(13)4-2-7(6-12)11(8)14-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPHPPJUKMZRRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC(=C2C=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743667
Record name 5-Bromo-8-(bromomethyl)-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885687-81-0
Record name 5-Bromo-8-(bromomethyl)-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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